molecular formula C8H10ClN3 B6353676 2-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride CAS No. 34164-99-3

2-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride

Cat. No.: B6353676
CAS No.: 34164-99-3
M. Wt: 183.64 g/mol
InChI Key: BOBTZXAEPGUMDS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c1-6-8(9)11-5-3-2-4-7(11)10-6;/h2-5H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBTZXAEPGUMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone under acidic conditions to form the imidazo[1,2-a]pyridine core

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

One of the primary applications of 2-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride is in the field of cancer research. This compound has been investigated for its ability to inhibit specific kinases that are implicated in cancer progression.

  • c-KIT Kinase Inhibition : Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, can inhibit c-KIT kinase across a range of mutations found in gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT is crucial since it plays a significant role in several cancers, including systemic mastocytosis and certain leukemias .

Antitubercular Properties

Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine analogues against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).

  • Mechanism of Action : These compounds exhibit significant activity against Mycobacterium tuberculosis (Mtb), with some showing minimum inhibitory concentrations (MIC) as low as 0.03 to 5.0 μM. This indicates their potential as novel anti-TB agents that could complement existing therapies .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds have revealed that modifications to the imidazo[1,2-a]pyridine core can enhance their potency against Mtb. For example, certain analogues demonstrated non-cytotoxicity while maintaining strong anti-tubercular activity .

Neuropeptide S Receptor Antagonism

Another promising application is in the treatment of sleep and anxiety disorders through antagonism of the neuropeptide S receptor (NPSR).

  • Pharmacological Studies : Compounds derived from this compound have been shown to act as potent NPSR antagonists. In vivo studies demonstrated their efficacy in reducing food intake and anxiety-like behaviors in rodent models, suggesting their therapeutic potential for addiction and anxiety disorders .

Synthesis and Derivatives

The synthesis of this compound has been explored to create various derivatives with enhanced biological activities.

CompoundActivityReference
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidinec-KIT inhibition
2-Methylimidazo[1,2-a]pyridine derivativesAnti-TB activity
Neuropeptide S receptor antagonistsSleep disorder treatment

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substitution Patterns

2-Methylimidazo[1,2-a]pyridin-8-amine Hydrochloride
  • CAS No.: 173159-45-0
  • Similarity Score : 0.73 (structural similarity)
  • Key Differences : Substitution at position 8 instead of 3. This positional isomer may exhibit altered electronic properties and bioavailability due to the amine group’s proximity to the pyridine nitrogen.
2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine Hydrochloride
  • CAS No.: 2126177-54-4
  • Molecular Formula : C₁₁H₁₆ClN₅
  • Molecular Weight : 253.73 g/mol
  • Key Differences : Incorporates a pyrazole ring at position 2 and a saturated bicyclic system. The pyrazole enhances steric bulk and may improve binding affinity in pharmacological targets.
6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
  • Molecular Formula : C₁₂H₈FN₃S

Structural Derivatives with Modified Cores

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
  • CAS No.: 126052-29-7
  • Similarity Score : 0.81
  • Key Differences: Replacement of the pyridine ring with a partially saturated pyrazine core.
Ondansetron Hydrochloride
  • CAS No.: 103639-04-9
  • Molecular Formula : C₁₈H₂₀ClN₃O
  • Key Differences : Features a carbazole moiety linked to the imidazo[1,2-a]pyridine core. This derivative is clinically used as an antiemetic, highlighting how substituent variations can confer therapeutic activity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP* Water Solubility Purity (%)
Target Compound 183.64 1.2 Low ≥95
2-(1-Methyl-pyrazol-4-yl) Derivative 253.73 2.8 Moderate ≥95
Ondansetron Hydrochloride 365.83 2.5 High ≥99

*Predicted using fragment-based methods.

Key Observations :

  • The target compound’s lower molecular weight and LogP suggest faster metabolic clearance compared to bulkier analogs like the pyrazole derivative .
  • Ondansetron’s high solubility and purity align with its pharmaceutical grade formulation .

Biological Activity

2-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride is a heterocyclic compound with significant biological activity. This compound is part of the imidazo[1,2-a]pyridine family, known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₈H₉N₃
  • Molecular Weight : 151.17 g/mol
  • CAS Number : 34164-99-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activities and influence cellular signaling pathways. Specific studies have indicated that modifications in the imidazo-pyridine structure can lead to varying degrees of biological activity, particularly in relation to neuropeptide receptors and antimicrobial properties.

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Research has shown that derivatives of imidazo[1,2-a]pyridine demonstrate significant antibacterial and antifungal properties. For instance, certain analogs have been effective against multidrug-resistant strains of bacteria, including Mycobacterium tuberculosis (Mtb) .
  • Anticancer Properties : Studies indicate that this compound has cytotoxic effects on various cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells while sparing normal cells .
  • Neuropeptide Receptor Antagonism : This compound has been identified as a potent antagonist at neuropeptide S receptors, which are implicated in anxiety and stress responses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Mtb with MIC values ranging from 0.03 to 5.0 μM
AnticancerInduces apoptosis in various cancer cell lines; low cytotoxicity observed
Neuropeptide AntagonismPotent antagonist at neuropeptide S receptors

Case Study: Antimicrobial Activity Against Mtb

A study conducted by Abrahams et al. highlighted the efficacy of imidazo[1,2-a]pyridine derivatives against Mtb. The minimum inhibitory concentration (MIC) for these compounds was promising, showcasing their potential as new therapeutic agents for tuberculosis treatment .

Case Study: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of 2-Methylimidazo[1,2-a]pyridin-3-amine on various cancer cell lines demonstrated significant apoptotic activity. The study reported that this compound could selectively target cancer cells while exhibiting minimal toxicity towards normal cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that substituents on the imidazo-pyridine core significantly influence biological activity. For example, the presence of a methyl group at the 2-position enhances receptor binding affinity and improves pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions under microwave irradiation (e.g., using 2-aminopyridine, aldehydes, and isocyanides with montmorillonite catalysis, yielding ~74% in solvent-free conditions) . Alternatively, halogen-metal exchange reactions with organometallic reagents (e.g., isopropylmagnesium chloride) enable functionalization at the 3-position, though yields may be low (~5.9%) due to purification challenges . Comparative analysis of solvent systems (e.g., ionic liquids vs. conventional solvents) and catalysts (e.g., montmorillonite vs. guanidine hydrochloride) is critical for optimizing efficiency .

Q. Which analytical techniques are recommended for characterizing purity and structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) is essential for verifying substitution patterns and proton environments, as demonstrated in phosphine oxide derivative studies . Liquid Chromatography-Mass Spectrometry (LC/MS) ensures purity assessment, particularly for intermediates prone to byproducts . High-resolution crystallography (via SHELX or WinGX) resolves bond angles and anisotropic displacement parameters, especially for salts like the hydrochloride form .

Q. How should this compound be stored to maintain stability during experimental workflows?

  • Methodological Answer : Storage in inert atmospheres (argon/nitrogen) at 2–8°C prevents degradation, as the hydrochloride form is hygroscopic and sensitive to light . Stability tests under varying pH and temperature conditions are advised to validate long-term usability in biological assays.

Advanced Research Questions

Q. How can crystallographic software address structural ambiguities in derivatives of this compound?

  • Methodological Answer : SHELXL refines high-resolution crystallographic data to resolve disorder in aromatic rings or counterion positioning, while WinGX integrates data reduction (via XDS) and visualization (ORTEP) for anisotropic displacement modeling . For twinned crystals, SHELXD’s dual-space algorithms improve phase determination .

Q. What strategies mitigate low yields in synthesizing phosphine oxide derivatives (e.g., 3-(diphenylphosphoryl)-2-methylimidazo[1,2-a]pyridine)?

  • Methodological Answer : Optimizing reaction stoichiometry (e.g., excess chlorodiphenylphosphine) and post-synthetic oxidation (30% H2_2O2_2) enhances phosphine oxide formation . Reverse-phase HPLC purification followed by salt formation (e.g., HCl) improves isolate purity. Kinetic studies under controlled temperatures (-15°C to rt) minimize side reactions during halogen-metal exchanges .

Q. How can computational and experimental approaches elucidate enzyme interactions (e.g., ENR or Menin)?

  • Methodological Answer : Docking simulations (e.g., AutoDock Vina) using 3D enzyme structures (PDB: 6S2K) predict binding modes of the imidazo[1,2-a]pyridine core to active sites . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities, while mutagenesis studies validate key residues (e.g., Menin’s Lysine residues) .

Q. What are common pitfalls in structure-activity relationship (SAR) studies for imidazo[1,2-a]pyridine analogs?

  • Methodological Answer : Overreliance on in vitro data without pharmacokinetic profiling (e.g., metabolic stability in microsomes) can mislead therapeutic potential. For COX-2 inhibitors, substituent effects at the 2- and 3-positions (e.g., methyl vs. sulfonyl groups) must be correlated with selectivity ratios (COX-2/COX-1) to avoid off-target effects . Contradictions between computational predictions and assay results often arise from solvation/tautomerism effects, requiring free-energy perturbation (FEP) calculations for resolution .

Data Contradiction Analysis

  • Microwave Synthesis Yields : reports 74% yield under solvent-free conditions, while notes variable outcomes depending on catalyst loading. Researchers should validate reproducibility across microwave reactors (monomodal vs. multimodal) and scale-up protocols.
  • Phosphine Oxide Derivatives : Low yields in (5.9%) contrast with higher yields in analogous reactions, suggesting impurities in starting materials (e.g., 3-bromo intermediates) as a key variable.

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